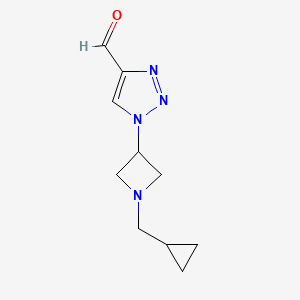
1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
The compound contains an azetidine ring, which is a feature found in many pharmacologically active substances . Azetidine derivatives have been used as structural analogues for 4-aminobutanoic acid (GABA), a neurotransmitter in the central nervous system . Therefore, it’s possible that this compound might interact with GABA receptors or other targets in the nervous system.
Biologische Aktivität
1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2098075-23-9) is a compound that has garnered attention for its potential biological activities. This triazole derivative is part of a class of compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by research findings and data tables.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N4O |
| Molecular Weight | 222.29 g/mol |
| CAS Number | 2098075-23-9 |
| Purity | Min. 95% |
Anticancer Activity
Research indicates that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effective cytotoxicity against various cancer cell lines:
- HCT116 Cells : The compound demonstrated an IC50 value of approximately 5.19 µM, indicating potent activity against colorectal cancer cells .
In a study by Wei et al., triazole derivatives were found to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial effects. A study evaluating various 1,2,3-triazole derivatives found that certain compounds exhibited robust antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for the compound is limited, the structural similarities suggest potential efficacy in this area .
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been documented extensively. Compounds with similar structures have been shown to modulate cytokine release and inhibit inflammatory pathways effectively. For instance, studies have reported that triazole derivatives can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in stimulated human peripheral blood mononuclear cells (PBMCs) .
Case Study 1: Anticancer Efficacy
In a comparative study of various triazole derivatives, compound 6 (a close relative to the target compound) was evaluated for its anticancer properties in vivo. The study demonstrated significant tumor growth inhibition without toxicity to normal tissues, supporting the hypothesis that triazole moieties enhance selective cytotoxicity towards cancer cells .
Case Study 2: Antimicrobial Screening
A series of synthesized triazoles were tested against common pathogens. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, underscoring the potential of these compounds as antimicrobial agents .
Eigenschaften
IUPAC Name |
1-[1-(cyclopropylmethyl)azetidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-7-9-4-14(12-11-9)10-5-13(6-10)3-8-1-2-8/h4,7-8,10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUSVXOPGIJHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















